1-Azabicyclo[4.2.0]octan-8-one

Conformational analysis NMR spectroscopy Stereoelectronic effects

1-Azabicyclo[4.2.0]octan-8-one (CAS 5562-60-7) is the parent bicyclic β-lactam of the cepham class, consisting of a six-membered piperidine ring fused to a four-membered β-lactam (azetidin-2-one) ring. With a molecular formula of C₇H₁₁NO and molecular weight of 125.17 g/mol, this compound features zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds, reflecting its rigid, fully constrained bicyclic architecture.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 5562-60-7
Cat. No. B3353594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azabicyclo[4.2.0]octan-8-one
CAS5562-60-7
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)CC2=O
InChIInChI=1S/C7H11NO/c9-7-5-6-3-1-2-4-8(6)7/h6H,1-5H2
InChIKeyBVLCJYLRKQNWES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azabicyclo[4.2.0]octan-8-one (CAS 5562-60-7): Core Scaffold Procurement Guide for β-Lactam Research and Cepham-Derived Antibiotic Development


1-Azabicyclo[4.2.0]octan-8-one (CAS 5562-60-7) is the parent bicyclic β-lactam of the cepham class, consisting of a six-membered piperidine ring fused to a four-membered β-lactam (azetidin-2-one) ring . With a molecular formula of C₇H₁₁NO and molecular weight of 125.17 g/mol, this compound features zero hydrogen bond donors, one hydrogen bond acceptor, and zero rotatable bonds, reflecting its rigid, fully constrained bicyclic architecture . The scaffold is historically significant as the nucleus of cephalosporin/cepham antibiotics and serves as a key synthetic intermediate for carbapenem analogs, chiral piperidine derivatives, and conformationally restricted β-lactamase inhibitor platforms .

Why 1-Azabicyclo[4.2.0]octan-8-one Cannot Be Replaced by Generic β-Lactam or Other Bicyclic Lactam Scavengers


The bicyclo[4.2.0] architecture of 1-azabicyclo[4.2.0]octan-8-one imparts a unique conformational lock—a chair conformation with the four-membered ring fixed in an N-axial/C-6-equatorial orientation that prevents both ring inversion and nitrogen inversion . This stereoelectronic rigidity directly determines the scaffold's diastereoselectivity in cyclization reactions (≥99% de vs. 75–78% for the homologous [5.2.0] system) , its distinct charge distribution at the β-lactam carbonyl (quantified by ab initio 6-31G*/4-21G* calculations) , and its privileged status as the core nucleus of the entire cepham antibiotic class . Substituting this scaffold with a monocyclic β-lactam, a [3.2.0] penam core, or a [5.2.0] homolog would fundamentally alter ring strain, amide resonance, nitrogen pyramidalization, and the stereochemical outcome of downstream transformations. The quantitative evidence below establishes exactly where and by how much this compound diverges from its closest analogs.

1-Azabicyclo[4.2.0]octan-8-one: Head-to-Head Quantitative Differentiation Evidence Against Closest Structural Analogs


Conformational Lock: No Ring Inversion and No Nitrogen Inversion Versus Flexible Bicyclic and Monocyclic β-Lactams

NMR spectroscopic evaluation established that the six-membered ring of 1-azabicyclo[4.2.0]octane adopts a chair conformation with the four-membered ring fixed in the N-axial and C-6-equatorial position. As a direct consequence, the monomer allows neither ring inversion nor nitrogen inversion, creating two permanent centers of chirality (at nitrogen and at C-6) . By contrast, ab initio calculations (4-21G/4-21G* basis sets, single-point 6-31G*/4-21G* refinement) on the smaller-ring analog 7-oxo-1-azabicyclo[3.2.0]heptane (penam core) reveal a different conformational energy landscape with a distinct pattern of nitrogen pyramidalization and carbonyl charge distribution . This locked conformation persists in the polymerized state, where the polymer chain adopts a biequatorial arrangement of the six-membered ring .

Conformational analysis NMR spectroscopy Stereoelectronic effects β-Lactam reactivity

Diastereoselectivity in Radical Cyclization: ≥99% de for [4.2.0] Scaffold Versus 75–78% de for [5.2.0] Homolog

In a direct head-to-head comparison under identical radical cyclization conditions (n-tributyltin hydride, AIBN, toluene), 1-allyl-substituted 4-(2-bromo-1,1-dimethylethyl)azetidin-2-ones were transformed into 7-alkoxy-5,5-dimethyl-1-azabicyclo[4.2.0]octane-8-ones with ≥99% diastereocontrol . The homologous transformation using 1-(2-methylallyl)-substituted precursors to form 8-alkoxy-3,6,6-trimethyl-1-azabicyclo[5.2.0]nonan-9-ones (the [5.2.0] ring-expanded analog) proceeded with only 75–78% diastereomeric excess under the same reagent system . This 21–25 percentage-point drop in stereoselectivity upon expanding the six-membered ring to a seven-membered ring demonstrates the unique stereochemical preorganization conferred by the [4.2.0] scaffold.

Radical cyclization Diastereoselective synthesis Bicyclic β-lactam Ring-size effect

Cepham Scaffold Privilege: The 1-Azabicyclo[4.2.0]octan-8-one Nucleus Defines an Entire Clinically Validated Antibiotic Class Distinct from Penams and Carbapenems

According to the IUPAC Gold Book, cephams are defined as 'natural and synthetic antibiotics containing the 5-thia-1-azabicyclo[4.2.0]octan-8-one nucleus; generally assumed to have the 6R configuration, unless otherwise specified' . The parent 1-azabicyclo[4.2.0]octan-8-one scaffold is the defining structural element of this entire antibiotic subclass, which is clinically and mechanistically distinct from penams (4-thia-1-azabicyclo[3.2.0]heptan-7-one core) and carbapenems (1-azabicyclo[3.2.0]hept-2-en-7-one core) . The difference in acylation rates between penam/penem-based penicillins and cepham/cephem-based cephalosporins has been documented, with faster lactam ring-cleaving acylation observed in penams, a kinetic difference attributable to higher ring strain energy (RSE) in the [3.2.0] penam pharmacophore . The [4.2.0] cepham scaffold thus occupies a distinct reactivity niche that cannot be replicated by the [3.2.0] penam or monobactam frameworks.

Cepham antibiotics Scaffold privilege β-Lactam classification Antibacterial drug discovery

Reductive Ring Opening: Single-Isomer 2-(1-Alkoxy-2-hydroxyethyl)piperidine Products Versus Multi-Component Mixtures from Other Bicyclic Lactams

Treatment of 1-azabicyclo[4.2.0]octane-8-ones with lithium aluminum hydride (LiAlH₄) results in clean reductive ring opening to yield novel 2-(1-alkoxy-2-hydroxyethyl)piperidines, which were isolated as single isomers . The same reaction applied to the homologous 1-azabicyclo[5.2.0]nonan-9-ones ([5.2.0] system) yields the corresponding 2-(1-alkoxy-2-hydroxyethyl)azepanes, also as single isomers, but the [4.2.0] scaffold uniquely maps onto the six-membered piperidine heterocycle—a privileged pharmacophore present in over 70 FDA-approved drugs—whereas the [5.2.0] scaffold leads to the seven-membered azepane ring, which has far fewer precedented drug applications . The reaction proceeds with complete retention of stereochemical information from the bicyclic precursor to the monocyclic product, a fidelity that is not guaranteed with monocyclic β-lactam reduction due to the absence of conformational preorganization.

Reductive ring opening Piperidine synthesis Stereoselectivity Lithium aluminum hydride reduction

Ab Initio Charge Distribution and β-Lactamase Inhibitor Capability: [4.2.0] Versus [3.2.0] Bicyclic Systems

A systematic ab initio study (4-21G and 4-21G* geometry optimization; 6-31G*/4-21G* single-point energy refinement) compared the structures of 8-oxo-1-azabicyclo[4.2.0]octane (the [4.2.0] system) and 7-oxo-1-azabicyclo[3.2.0]heptane (the [3.2.0] penam analog) . The calculations provided quantitative bond lengths, bond angles, pyramidalization parameters at the β-lactam nitrogen, and Mulliken charge distributions for both systems. The results were explicitly interpreted in terms of structural trends related to β-lactamase inhibitor capability . The [4.2.0] system exhibits a distinct pattern of nitrogen pyramidalization and carbonyl charge distribution compared to the [3.2.0] system, differences that arise from the different ring-fusion geometry (six-membered vs. five-membered ring fused to the β-lactam) and that directly impact the electrophilicity of the lactam carbonyl—the primary site of nucleophilic attack by serine β-lactamases.

Ab initio calculation Charge distribution β-Lactamase inhibition Structure-activity relationship

Cationic Ring-Opening Polymerization Kinetics: Quantified Counterion-Dependent Rate Constants for 1-Azabicyclo[4.2.0]octane (Conidine) Versus Other Bicyclic Amines

The reduced form of the target scaffold, 1-azabicyclo[4.2.0]octane (conidine), undergoes cationic ring-opening polymerization with rate constants that are quantitatively dependent on counterion size: K⁺ = 0.2, K±(Cl⁻) = 0.28, K±(Br⁻) = 0.36, K±(I⁻) = 0.51, and K±(ClO₄⁻) = 0.62 L·mol⁻¹·min⁻¹ . In comparison, the homologous bicyclic amine 1-azabicyclo[3.1.0]hexane (ABH) and the bridged bicyclic amine quinuclidine (1-azabicyclo[2.2.2]octane) exhibit distinctly different polymerization kinetics under identical conditions, reflecting the influence of ring size and bridgehead geometry on monomer reactivity . The resulting polyconidine exhibits a glass transition temperature (Tg) of 8 °C and thermal decomposition onset at 320 °C , a combination of low Tg and high thermal stability that is uncommon among polyammonium polymers and enables biomedical carrier applications .

Cationic polymerization Kinetics Conidine Biomedical polymers

Prioritized Application Scenarios for 1-Azabicyclo[4.2.0]octan-8-one Based on Quantified Differentiation Evidence


Stereochemically Demanding Synthesis of Substituted Piperidine Libraries for CNS Drug Discovery

The reductive ring opening of 1-azabicyclo[4.2.0]octane-8-ones with LiAlH₄ delivers single-isomer 2-(1-alkoxy-2-hydroxyethyl)piperidines with complete stereoretention . Given that the piperidine ring is the single most prevalent N-heterocycle among FDA-approved drugs , this scaffold-to-pharmacophore transformation is directly applicable to the synthesis of stereodefined piperidine libraries for CNS, analgesic, and anti-infective programs. The [5.2.0] homolog yields azepanes—a pharmacophore with far fewer precedented drugs—making the [4.2.0] scaffold the rational procurement choice for piperidine-oriented medicinal chemistry.

Cepham-Based β-Lactamase Inhibitor Design and Carbapenem Intermediate Synthesis

The 1-azabicyclo[4.2.0]octan-8-one nucleus is the IUPAC-defined core of cepham antibiotics . Ab initio calculations demonstrate that this scaffold possesses a distinct nitrogen pyramidalization geometry and carbonyl charge distribution compared to the penam [3.2.0] core, parameters directly linked to β-lactamase inhibitor capability . Synthetic protocols established in the patent literature (EP 0093485 A2, US 4,122,262) provide validated routes to 7-acylamino-8-oxo-3-oxa-1-azabicyclo[4.2.0]octane-2-carboxylic acid derivatives with selective Gram-negative antibacterial activity . These validated pathways reduce development risk for teams initiating β-lactamase inhibitor or carbapenem analog programs.

Diastereoselective Radical Cyclization Methodology for Complex Bicyclic β-Lactam Construction

When synthetic methodology demands bicyclic β-lactam formation with maximal stereochemical fidelity, the [4.2.0] scaffold achieves ≥99% diastereomeric excess in radical cyclization, a 21–25 percentage-point advantage over the [5.2.0] homolog under identical conditions (n-Bu₃SnH/AIBN/toluene) . This near-quantitative diastereoselectivity eliminates the need for chromatographic separation of diastereomers and maximizes atom economy in multi-step sequences where the bicyclic lactam serves as a late-stage intermediate. Process chemistry groups developing scalable β-lactam routes should prioritize this scaffold on the basis of diastereoselectivity alone.

Biomedical Polymer Synthesis: Polyconidine-Based Drug Delivery Carriers and Antimicrobial Materials

The reduced derivative conidine (1-azabicyclo[4.2.0]octane, directly accessible from the 8-one) undergoes controlled cationic ring-opening polymerization with well-characterized counterion-dependent kinetics (K⁺ = 0.2 to K±(ClO₄⁻) = 0.62 L·mol⁻¹·min⁻¹) . The resulting polyconidine exhibits a Tg of 8 °C and thermal stability up to 320 °C , and microwave-assisted protocols have been developed for water-soluble polyampholyte derivatives with demonstrated utility as carriers for peptides and proteins . This combination of tunable kinetics, low glass transition, and high thermal stability is not replicated by quinuclidine- or ABH-derived polymers, establishing conidine as the preferred bicyclic amine monomer for biomedical polymer engineering.

Quote Request

Request a Quote for 1-Azabicyclo[4.2.0]octan-8-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.